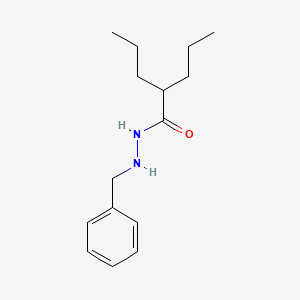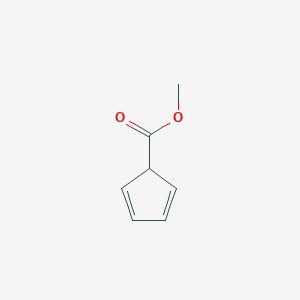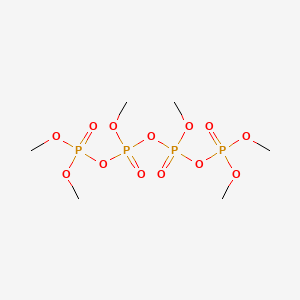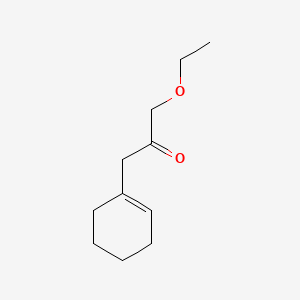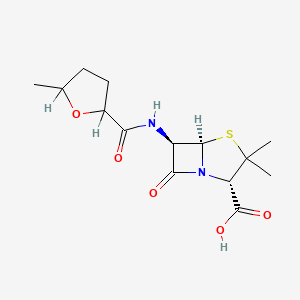![molecular formula C27H25N B14667056 N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline CAS No. 38764-41-9](/img/structure/B14667056.png)
N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline is an organic compound that features a pyrene moiety linked to an aniline derivative. This compound is known for its unique electronic properties, making it a subject of interest in various scientific fields, including organic electronics and photophysics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline typically involves the reaction of pyrene with N,N-dimethylaniline under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where pyrene is alkylated with N,N-dimethylaniline in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for
Properties
CAS No. |
38764-41-9 |
|---|---|
Molecular Formula |
C27H25N |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-(3-pyren-1-ylpropyl)aniline |
InChI |
InChI=1S/C27H25N/c1-28(2)24-16-9-19(10-17-24)5-3-6-20-11-12-23-14-13-21-7-4-8-22-15-18-25(20)27(23)26(21)22/h4,7-18H,3,5-6H2,1-2H3 |
InChI Key |
NLTUQBFDRHRJLK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


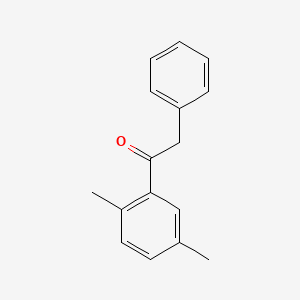
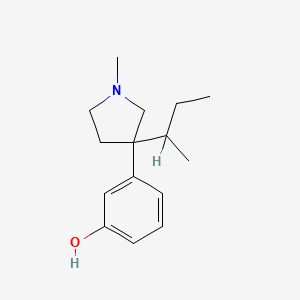
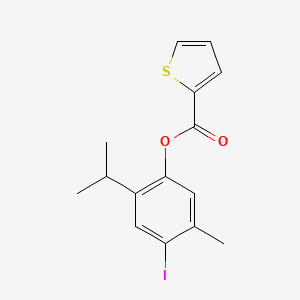
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
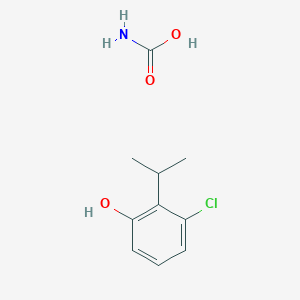
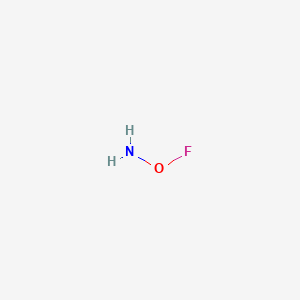
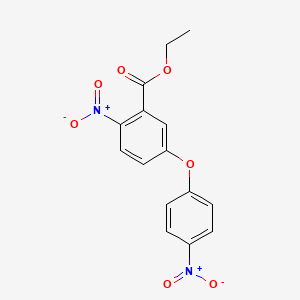
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)

